molecular formula C8H10BrNO2 B1274961 5-bromo-N-propyl-2-furamide CAS No. 544442-03-7

5-bromo-N-propyl-2-furamide

Cat. No.: B1274961
CAS No.: 544442-03-7
M. Wt: 232.07 g/mol
InChI Key: NYRGYNRETDYFOW-UHFFFAOYSA-N
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Description

5-bromo-N-propyl-2-furamide (5-BNP-2F) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the furamide family, which is composed of compounds that contain a nitrogen-containing heterocyclic ring. 5-BNP-2F is a specific type of furamide that has a bromine atom in the 5-position and a propyl group in the N-position. 5-BNP-2F has been studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Crystal Structure and Biological Activity

5-bromo-N-propyl-2-furamide belongs to a class of compounds known as "N-mustards", which exhibit notable biological and pharmacological activities. A study by Galešić and Vlahov (1990) analyzed the crystal structure of a closely related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, highlighting its crystallization in a specific space group and the unique angles formed between furan and benzene rings. This structural insight aids in understanding the compound's biological activities (Galešić & Vlahov, 1990).

Synthesis and Chemical Reactions

Research by Jiang et al. (2014) explored a palladium-catalyzed cyclization process involving bromoacrylamides and isocyanides, leading to the synthesis of 2,5-diimino-furans, which can serve as precursors to compounds like this compound. This synthesis is crucial for developing further applications in medicinal chemistry (Jiang et al., 2014).

Potential Applications in Antimicrobial Treatments

A study by Shridhar et al. (1977) synthesized a series of compounds related to this compound and tested them for antimicrobial activity. This research highlights the potential use of such compounds in developing new antibacterial agents, particularly against various bacteria strains, including Staphylococcus aureus and Mycobacterium tuberculosis (Shridhar et al., 1977).

Use in Polymer Synthesis

The compound's utility extends to the field of polymer science. Abid, Gharbi, and Gandini (2000) demonstrated the use of 2-furamide, a related compound, in synthesizing polyamides through reaction with paraformaldehyde. This study opens avenues for using furamide derivatives in advanced material science applications (Abid, Gharbi, & Gandini, 2000).

Biochemical Analysis

Biochemical Properties

5-Bromo-N-propyl-2-furamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its function. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their stability and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression. This compound also affects cellular metabolism by altering the activity of metabolic enzymes, which can result in changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects, such as organ damage or metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of this compound can also influence its stability and interactions with other biomolecules .

Properties

IUPAC Name

5-bromo-N-propylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRGYNRETDYFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400348
Record name 5-bromo-N-propyl-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544442-03-7
Record name 5-bromo-N-propyl-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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